
2-(2-Ethynyl-2-methylpyrrolidin-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid is a chiral compound characterized by the presence of an ethynyl group, a methyl group, and a pyrrolidine ring attached to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the reaction of an alkyne with a halide in the presence of a palladium catalyst.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is introduced through a carboxylation reaction, often using carbon dioxide as the carbon source.
Industrial Production Methods
Industrial production of ®-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: ®-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for studying biological pathways and mechanisms.
Medicine
In medicine, ®-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of ®-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group can form covalent bonds with active site residues, leading to inhibition or activation of the target protein. The pyrrolidine ring provides structural stability and enhances binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Ethynyl-2-methylpyrrolidine-1-carboxylic Acid: Similar structure but with a carboxylic acid group instead of an acetic acid moiety.
®-2-Ethynyl-2-methylpyrrolidine-1-methyl Ester: Similar structure but with a methyl ester group.
Uniqueness
®-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid is unique due to its combination of an ethynyl group, a methyl group, and a pyrrolidine ring attached to an acetic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
2-(2-ethynyl-2-methylpyrrolidin-1-yl)acetic acid |
InChI |
InChI=1S/C9H13NO2/c1-3-9(2)5-4-6-10(9)7-8(11)12/h1H,4-7H2,2H3,(H,11,12) |
Clave InChI |
WHPPTZCRBVHPOD-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCN1CC(=O)O)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


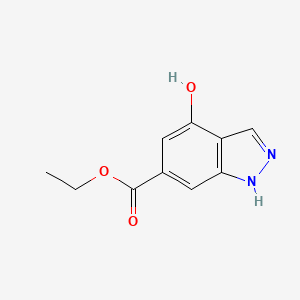

![[3-hydroxy-5-(5-sulfanylidene-4H-imidazo[2,1-f]purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12077126.png)

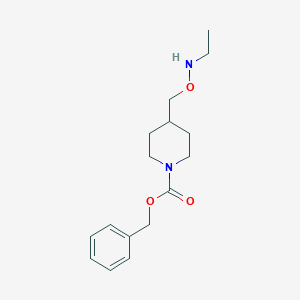
![[[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate](/img/structure/B12077153.png)
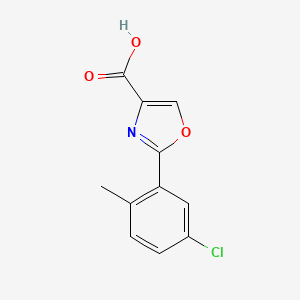

![3-[(Naphthalen-2-yloxy)methyl]azetidine](/img/structure/B12077186.png)


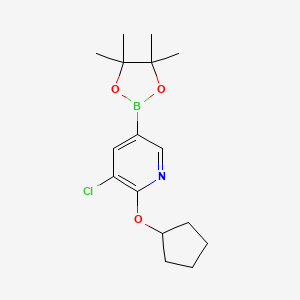
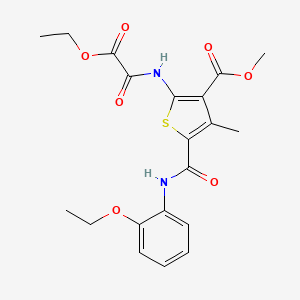
![3'-(4-Methylphenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B12077209.png)
